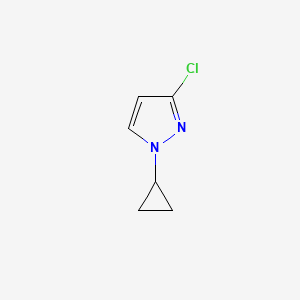

3-Chloro-1-cyclopropyl-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-1-cyclopropyl-pyrazole is a chemical compound with the CAS Number: 1783435-57-3 . It has a molecular weight of 142.59 and its IUPAC name is 3-chloro-1-cyclopropyl-1H-pyrazole . The compound is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-Chloro-1-cyclopropyl-pyrazole, often involves multicomponent reactions . These reactions can include the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites .Molecular Structure Analysis

The molecular structure of 3-Chloro-1-cyclopropyl-pyrazole is represented by the linear formula C6H7ClN2 . The InChI code for this compound is 1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 .Physical And Chemical Properties Analysis

3-Chloro-1-cyclopropyl-pyrazole is a pale-yellow to yellow-brown liquid . It has a molecular weight of 142.59 and its linear formula is C6H7ClN2 .Wissenschaftliche Forschungsanwendungen

Reactivity in Catalyzed Arylations

3-Chloro-1-cyclopropyl-pyrazole derivatives demonstrate notable reactivity in palladium-catalyzed direct arylations. These reactions efficiently produce C4-arylated pyrazoles without decomposing the cyclopropyl unit, allowing for diverse functional group tolerance (Sidhom et al., 2018).

Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles

Research shows that cyclopropyl oximes can be used in a one-pot synthesis of fully substituted 1H-pyrazoles and isoxazoles. This synthesis method is dependent on reaction conditions, demonstrating the versatility of 3-chloro-1-cyclopropyl-pyrazole in chemical transformations (Wang et al., 2008).

Conformational and NBO Analysis

The conformational studies and Natural Bond Orbital (NBO) analysis of 3-chloro-1-cyclopropyl-pyrazole derivatives highlight their structural and electronic properties, providing insights into their potential applications in various fields (Channar et al., 2019).

Synthesis Pathways for Isosteres of Imidazole Fungicides

The compound is used in the synthesis of tetrasubstituted pyrazoles through different cyclization strategies. These pyrazoles are isosteres of imidazole fungicides, indicating potential applications in agriculture and pest control (Dumeunier et al., 2013).

Synthesis and Biological Evaluation as Antifungal Agents

3-Chloro-1-cyclopropyl-pyrazole derivatives have been synthesized and evaluated for their antifungal activity, specifically against Candida albicans. This suggests its potential use in developing new antifungal medications or agricultural chemicals (Maruoka et al., 2008).

Use in Scalable Processes for Insecticidal Candidates

The compound has been evaluated in the development of scalable processes for insecticidal candidates, such as in the synthesis of tyclopyrazoflor. This shows its utility in large-scale industrial applications related to pest control (Yang et al., 2019).

Safety And Hazards

Zukünftige Richtungen

The field of organic synthesis has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . These advances suggest a promising future for the synthesis and application of pyrazole derivatives, including 3-Chloro-1-cyclopropyl-pyrazole.

Eigenschaften

IUPAC Name |

3-chloro-1-cyclopropylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDKWYBYDYGOEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-cyclopropyl-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)

![N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide](/img/structure/B2415888.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)

![Tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2415896.png)

![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide](/img/structure/B2415899.png)

![Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415900.png)

![6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2415905.png)

![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)